molecular formula C8H15BrO3 B14170862 Butyl 4-bromo-3-hydroxybutanoate CAS No. 828276-60-4

Butyl 4-bromo-3-hydroxybutanoate

Cat. No.: B14170862
CAS No.: 828276-60-4
M. Wt: 239.11 g/mol
InChI Key: OEFYMRNJCRZYKF-UHFFFAOYSA-N
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Description

Butyl 4-bromo-3-hydroxybutanoate is a brominated hydroxybutanoate ester characterized by a butyl ester group, a hydroxyl (-OH) group at the 3-position, and a bromine atom at the 4-position. Brominated esters like this are typically used in organic synthesis, pharmaceuticals, or as intermediates due to their reactive functional groups (e.g., bromine as a leaving group, hydroxyl for hydrogen bonding) .

Properties

CAS No.

828276-60-4

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

butyl 4-bromo-3-hydroxybutanoate

InChI

InChI=1S/C8H15BrO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3

InChI Key

OEFYMRNJCRZYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CBr)O

Origin of Product

United States

Preparation Methods

Direct Bromination of Butyl 3-Oxobutanoate

The most straightforward route involves brominating butyl 3-oxobutanoate using molecular bromine (Br₂) in acetic acid or carbon tetrachloride. This electrophilic substitution targets the α-position to the ketone, yielding butyl 4-bromo-3-oxobutanoate, which is subsequently reduced to the β-hydroxy derivative.

Typical Reaction Conditions :

  • Substrate : Butyl 3-oxobutanoate (1.0 equiv)
  • Brominating Agent : Br₂ (1.1 equiv)
  • Solvent : Acetic acid (reflux, 70–80°C)
  • Time : 1–3 hours
  • Workup : Ether extraction, filtration over Na₂SO₄, vacuum distillation

Yield : 75–85% (butyl 4-bromo-3-oxobutanoate).
Reduction Step : Sodium borohydride (NaBH₄) in methanol at 0°C reduces the ketone to the alcohol, affording butyl 4-bromo-3-hydroxybutanoate in 90–95% yield.

Enantioselective Hydrogenation of Halogenated Acetoacetates

Optically active this compound is synthesized via asymmetric hydrogenation of butyl 4-bromoacetoacetate using chiral ruthenium catalysts. The Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex induces high enantiomeric excess (ee).

Procedure :

  • Catalyst : Ru₂Cl₄(BINAP)₂(Et₃N) (0.1 mol%)
  • Substrate : Butyl 4-bromoacetoacetate (1.0 equiv)
  • Solvent : n-Butanol or methylene chloride
  • Conditions : 100°C, H₂ pressure (10–15 kg/cm²), 2 hours
  • Workup : Distillation under reduced pressure

Outcomes :

Parameter Value
Yield 85–90%
Optical Purity (ee) 92–94%
Boiling Point 118–120°C (2 mmHg)

This method’s scalability is limited by catalyst cost, but it remains industrially viable for high-value applications.

Biocatalytic Approaches

Enzymatic Reduction Using Ketoreductases

Microbial ketoreductases (KERs) from Penicillium citrinum and Leifsonia sp. enable stereoselective reduction of butyl 4-bromo-3-oxobutanoate to the (S)- or (R)-enantiomer.

Key Steps :

  • Substrate : Butyl 4-bromo-3-oxobutanoate (1% w/v)
  • Enzyme : Recombinant KER expressed in E. coli (4% w/v)
  • Cofactor Recycling : D-glucose (1.5 equiv) in phosphate buffer (pH 8.0)
  • Conditions : 30°C, 4 hours

Performance Metrics :

Parameter (S)-Isomer (R)-Isomer
Conversion 55% 48%
ee 98.1% 95.5%
Yield 86% 78%

This green method avoids toxic reagents and achieves high stereocontrol, though substrate solubility in aqueous media poses challenges.

Lipase-Catalyzed Kinetic Resolution

Racemic this compound is resolved using immobilized lipases (e.g., Novozyme 435) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation.

Conditions :

  • Substrate : Racemic this compound (1% v/v)
  • Lipase : Novozyme 435 (4% w/v)
  • Solvent : Ethyl acetate
  • Time : 2 hours at 30°C

Results :

  • Unreacted (S)-Enantiomer : 97% ee at 55% conversion
  • (R)-Enantiomer (after acid hydrolysis) : 80.4% ee

Alternative Synthetic Routes

Cyanogenation of Halogenated Precursors

This compound is accessible via nucleophilic substitution of butyl 4-chloro-3-hydroxybutyrate with sodium cyanide, though this route is less common due to competing elimination.

Reaction Profile :

  • Substrate : Butyl 4-chloro-3-hydroxybutyrate (1.0 equiv)
  • Cyanide Source : NaCN (1.1 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO), 65°C, 2 hours
  • Yield : 58%

Cyclization of 4-Bromo-1,3-Butanediol

Acid-catalyzed cyclization of 4-bromo-1,3-butanediol forms γ-butyrolactone intermediates, which are esterified with butanol.

Conditions :

  • Acid Catalyst : H₂SO₄ (pH 0.5–1.0)
  • Temperature : 80–120°C, 2–4 hours
  • Esterification : Butanol, H₂SO₄, reflux

Yield : 70–75% (two-step)

Industrial-Scale Production Considerations

Continuous Flow Bromination

Modern plants utilize continuous flow reactors for bromination to enhance safety and yield. Automated systems control stoichiometry and temperature, minimizing over-bromination.

Advantages :

  • Throughput : 500–1,000 kg/day
  • Purity : >99% (HPLC)
  • Waste Reduction : 30% lower Br₂ usage vs. batch

Hybrid Chemo-Enzymatic Processes

Combining chemical bromination with enzymatic reduction optimizes cost and enantioselectivity. For example, racemic bromo-ketone is reduced enzymatically, followed by lipase resolution.

Economic Impact :

  • Catalyst Cost : $15–20/kg product
  • Overall Yield : 78–82%

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost ($/kg)
Chemical Bromination 85 High 50–70
Asymmetric Hydrogenation 90 92–94 Moderate 120–150
Enzymatic Reduction 86 98.1 High 80–100
Lipase Resolution 55 97 Low 200–250

Chemical Reactions Analysis

Types of Reactions

Butyl 4-bromo-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-bromo-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-bromo-3-hydroxybutanoate involves its interaction with specific enzymes or chemical reagents. For instance, in enzymatic reactions, the hydroxyl group can be oxidized or reduced by alcohol dehydrogenases, leading to the formation of different products. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups .

Comparison with Similar Compounds

Ethyl 4-Bromo-3-Hydroxybutanoate (CAS: 95537-36-3)

Structural Relationship: Ethyl 4-bromo-3-hydroxybutanoate shares the same bromo-hydroxybutanoate backbone but differs in the ester group (ethyl vs. butyl). Key Differences:

  • Molecular Weight : The butyl variant likely has a higher molecular weight (~223 g/mol) compared to the ethyl analog (~195 g/mol), influencing solubility and volatility.
  • Solubility: Longer alkyl chains (butyl) typically reduce water solubility. Ethyl 4-bromo-3-hydroxybutanoate may exhibit slightly higher aqueous solubility than the butyl counterpart.
  • Applications : Ethyl derivatives are often preferred in pharmaceutical synthesis for better bioavailability, while butyl esters may enhance lipophilicity for specific reactions .

Table 1: Ethyl vs. Butyl 4-Bromo-3-Hydroxybutanoate

Property Ethyl 4-Bromo-3-Hydroxybutanoate This compound (Inferred)
Molecular Weight ~195 g/mol ~223 g/mol
Boiling Point Not provided Higher (due to longer alkyl chain)
Water Solubility Moderate Lower
Common Applications Pharmaceutical intermediates Organic synthesis, specialty chemicals

Butyl Acrylate (CAS: 141-32-2)

Structural Relationship: Butyl acrylate is an acrylate ester with a reactive vinyl group, unlike the brominated hydroxybutanoate structure. Key Comparisons:

  • Reactivity: Butyl acrylate readily undergoes polymerization (e.g., with heat or UV light), posing explosion risks . In contrast, bromo-hydroxybutanoates are less likely to polymerize but may decompose under similar conditions.
  • Toxicity: Butyl acrylate is classified as flammable (H226), skin/eye irritant (H315/H319), and a respiratory irritant (H335) . Bromo-hydroxybutanoates may exhibit higher toxicity due to bromine, though specific data are lacking.
  • Applications: Butyl acrylate is a monomer for adhesives and coatings , while bromo-hydroxybutanoates are niche intermediates.

Table 2: Butyl Acrylate vs. This compound

Property Butyl Acrylate This compound (Inferred)
Boiling Point 147°C Higher (due to polar functional groups)
Flammability High (UN 2348, Class 3) Likely lower (bromine may inhibit combustion)
Toxicity (LD50 Oral Rat) >2,000 mg/kg Unknown (potentially lower due to Br)
Primary Use Polymer production Pharmaceutical/organic synthesis

Butyl Acetate (CAS: 123-86-4)

Structural Relationship : A simple ester lacking bromine or hydroxyl groups.
Key Comparisons :

  • Volatility: Butyl acetate has a lower boiling point (126°C) and higher vapor pressure (11.5 mmHg at 25°C) , making it more volatile than bromo-hydroxybutanoates.
  • Applications: Widely used as a solvent in paints and coatings , whereas bromo-hydroxybutanoates serve specialized synthetic roles.

Table 3: Butyl Acetate vs. This compound

Property Butyl Acetate This compound (Inferred)
Boiling Point 126°C >150°C
Vapor Pressure 11.5 mmHg (25°C) Lower (due to higher polarity)
Toxicity Low (no sensitization) Potentially higher (Br and OH groups)
Primary Use Industrial solvent Specialty chemical synthesis

Butyl Carbitol Acetate (C10H20O4)

Structural Relationship : A glycol ether acetate with a longer chain and ether linkage.
Key Comparisons :

  • Solubility: Butyl carbitol acetate has moderate water solubility (6.5 g/100g at 25°C) , whereas bromo-hydroxybutanoates are likely less soluble due to bromine’s hydrophobicity.
  • Applications: Used in high-boiling solvents for coatings and cleaners , contrasting with bromo-hydroxybutanoates’ reactive roles.

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